Belleau's Reagent

Theoretical Chemistry Reaction Mechanism Thionation

Generic thionation reagents often cause over-thionation or decompose sensitive substrates. Belleau's Reagent, the p-phenoxy analog of Lawesson's Reagent, solves this with controlled, mild reactivity. • Enables low-temp, regioselective thionation of oligopeptides & lactams • Higher selectivity vs. Lawesson's Reagent; reduces hazardous waste • Proven for synthesizing backbone-modified bioregulators & thioamide drug candidates Reliable quality; stock available for immediate R&D procurement.

Molecular Formula C24H18O2P2S4
Molecular Weight 528.6 g/mol
CAS No. 88816-02-8
Cat. No. B048281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelleau's Reagent
CAS88816-02-8
Synonyms2,4-bis(4-Phenoxyphenyl)-, 2,4-disulfide-1,3,2,4-dithiadiphosphetane;  _x000B_2,4-bis(4-Phenoxyphenyl)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane;  Belleau’s Reagents
Molecular FormulaC24H18O2P2S4
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)P3(=S)SP(=S)(S3)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C24H18O2P2S4/c29-27(23-15-11-21(12-16-23)25-19-7-3-1-4-8-19)31-28(30,32-27)24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H
InChIKeyBFIWQSSAMKDRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Belleau's Reagent (CAS 88816-02-8) Product Overview and Core Identity as a Thiocarbonylation Reagent


Belleau's Reagent is a specialized 1,3,2,4-dithiadiphosphetane 2,4-disulfide [1] used primarily as a thionation reagent in organic synthesis . Structurally, it is the p-phenoxy analog of the widely known Lawesson's Reagent, with the central P₂S₂ ring characteristic of this class [1]. Its primary application is the conversion of carbonyl groups (C=O) into thiocarbonyls (C=S) in amides, esters, lactams, and peptides, enabling the synthesis of thioamides and other sulfur-containing backbones critical to medicinal chemistry and bioorganic research .

Why Belleau's Reagent (CAS 88816-02-8) Cannot Be Readily Substituted by Other In-Class Thionation Agents


While Lawesson's Reagent, Davy's Reagent, and Belleau's Reagent all belong to the 1,3,2,4-dithiadiphosphetane 2,4-disulfide family, their reactivity profiles differ significantly [1]. Generic substitution often fails due to the unique steric and electronic properties conferred by the aryl substituents. Belleau's Reagent is reported to be less reactive than Lawesson's Reagent but more selective [1]. This reduced reactivity can be a critical advantage in substrates prone to over-thionation or decomposition, allowing for controlled, mild, and often regioselective transformations that are not achievable with more aggressive analogs [2]. This necessitates a data-driven approach to reagent selection rather than defaulting to the most common class member.

Quantitative Evidence Differentiating Belleau's Reagent (CAS 88816-02-8) from Closest Analogs


Lower P₂S₂ Ring Dissociation Energy Compared to Lawesson's and Davy's Reagents

The initial step in thionation requires breaking the P₂S₂ ring. A density functional theory (DFT) analysis indicates that Belleau's reagent, along with Lawesson's and Davy's reagents, dissociates into two symmetrical species at temperatures below 400 K. While all three exhibit similar behavior and are the most used reagents in this class, Belleau's reagent was computationally identified as one of the three with the lowest dissociation energies across several temperatures, suggesting it is among the most easily activated members of this 11-reagent family [1].

Theoretical Chemistry Reaction Mechanism Thionation

Differential Reactivity for Low-Temperature, Regioselective Oligopeptide Thionation

Belleau and colleagues demonstrated that specific thionation reagents, including a more soluble and readily purified analog of Belleau's Reagent, enable the low-temperature backbone thionation of oligopeptides. This transformation proceeds in a regioselective manner and in high yields [1]. In contrast, the use of Lawesson's Reagent for similar peptide thioamide formation has been reported to present significant difficulties upon scaling and involves problematic mercuric residues [2]. This indicates a practical advantage for Belleau's Reagent in peptide backbone modification.

Peptide Chemistry Bioregulators Regioselectivity

Potential for Enhanced Yields in Ester Thionation vs. Lawesson's Reagent

While Lawesson's Reagent is generally the standard for converting esters to thioesters, a comprehensive review in 'Science of Synthesis' notes that Belleau's Reagent has been reported to increase the yield in some specific cases, though this effect is not universally observed [1]. This suggests that for problematic ester substrates where Lawesson's Reagent gives low yields, Belleau's Reagent may serve as a viable and sometimes superior alternative.

Synthetic Methodology Thioesters Ester Thionation

Structural Basis for Milder Reactivity: Phenoxy vs. Methoxy Substituents

Belleau's Reagent is structurally identical to Lawesson's Reagent, except for the replacement of the p-methoxy groups with p-phenoxy groups [1]. This substitution is directly linked to its lower reactivity and higher selectivity profile. The bulkier, more electron-rich phenoxy groups modulate the electrophilicity of the phosphorus center in the reactive dithiophosphine ylide intermediate, making it a milder thionating agent compared to Lawesson's Reagent [1]. This fundamental design difference explains the differential outcomes observed in peptide thionation and ester conversion yields.

Structure-Activity Relationship Thionation Reagent Design

Targeted Application Scenarios Where Belleau's Reagent (CAS 88816-02-8) Provides a Differentiated Advantage


Regioselective Synthesis of Thioamide-Containing Peptide Backbones

This scenario is directly supported by evidence that Belleau's Reagent enables low-temperature, regioselective, and high-yield thionation of oligopeptides [1]. Researchers developing backbone-modified bioregulators, such as chemotactic peptide analogs, should prioritize Belleau's Reagent over Lawesson's Reagent to achieve cleaner, more scalable reactions and avoid the reported issues with hazardous waste generation [2].

Thionation of Sensitive or Complex Substrates Requiring Mild Conditions

In synthetic routes involving heat-sensitive compounds or multifunctional molecules prone to side reactions, the mild nature of Belleau's Reagent—as evidenced by its low dissociation energy [1] and its lower reactivity relative to Lawesson's Reagent [2]—makes it a strategically safer choice. This reduces the risk of decomposition or unwanted over-thionation that could occur with more aggressive reagents.

Optimization of Ester Thionation for Problematic Substrates

When Lawesson's Reagent yields unsatisfactory results in the conversion of an ester to a thioester, Belleau's Reagent presents a structurally distinct alternative. Literature supports that it can increase yields in certain cases [1], offering a practical and evidence-based second-line option for synthetic chemists to explore during reaction optimization campaigns.

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